molecular formula C7H7ClINO B1434181 4-Chloro-5-iodo-2-methoxyaniline CAS No. 1508278-49-6

4-Chloro-5-iodo-2-methoxyaniline

Cat. No. B1434181
M. Wt: 283.49 g/mol
InChI Key: YAVPMCPZPHTTHT-UHFFFAOYSA-N
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Description

“4-Chloro-5-iodo-2-methoxyaniline” is a chemical compound with the CAS Number: 1508278-49-6 . It has a molecular weight of 283.5 and its IUPAC name is 4-chloro-5-iodo-2-methoxyaniline .


Molecular Structure Analysis

The InChI code for “4-Chloro-5-iodo-2-methoxyaniline” is 1S/C7H7ClINO/c1-11-7-2-4 (8)5 (9)3-6 (7)10/h2-3H,10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Supramolecular Chemistry

A study by Dey & Desiraju (2004) highlighted the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups by comparing the crystal structures of some 4-phenoxyanilines, showing isostructural similarities and differences based on conditional isomorphism Dey & Desiraju, 2004.

Fluorescent Crystal Studies

Research by Tsuchimoto et al. (2016) focused on the preparation and structural as well as luminescence properties investigation of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline crystals, highlighting the impact of halogen substitution on fluorescence intensity and crystal structure Tsuchimoto et al., 2016.

Synthesis Methodologies

Lei Zhao, Fei Lei, and Yuping Guo (2017) described the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, showcasing the utility of 4-chloro-5-iodo-2-methoxyaniline in producing complex organic compounds Zhao, Lei, & Guo, 2017.

Environmental Science

Chaturvedi and Katoch (2020) evaluated the Fenton-like oxidation for degrading methoxyanilines in wastewater, demonstrating the importance of such compounds in environmental remediation and pollution control Chaturvedi & Katoch, 2020.

Organic Synthesis

Wolfe and Buchwald (2003) discussed palladium-catalyzed amination of aryl halides and aryl triflates, which can involve compounds like 4-chloro-5-iodo-2-methoxyaniline as intermediates in complex organic synthesis processes Wolfe & Buchwald, 2003.

Material Science

Ayesha Kausar (2018) reported on the development of a polyurethane/poly(2-chloro-5-methoxyaniline) blend and nanocomposite system for corrosion protection, illustrating the application of such compounds in creating advanced materials with specific functionalities Kausar, 2018.

Safety And Hazards

The safety information for “4-Chloro-5-iodo-2-methoxyaniline” includes several hazard statements: H302, H315, H319, H335 . These represent various hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P280, P305+351+338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+351+338) .

properties

IUPAC Name

4-chloro-5-iodo-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVPMCPZPHTTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-methoxyaniline

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2-iodo-5-methoxy-4-nitrobenzene (113 g, 0.361 mol) in acetic acid (1 L) and water (50 mL) at 50° C., Fe (50.5 g, 0.903 mol) was added and the resulting mixture was stirred at 50° C. for 2 h. The mixture was allowed to cool to room temperature and then poured into ice-water. The precipitate was collected by filtration and rinsed with water. This crude product was dissolved with ethyl acetate (1 L) and filtered. The filtrate was washed with saturated NaHCO3 solution and brine. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo to afford the desired product (87 g, 85% yield).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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